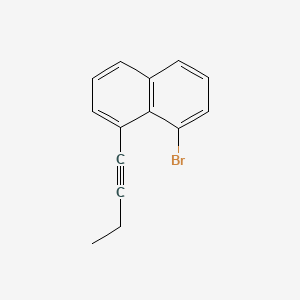
1-Bromo-8-(1-butyn-1-yl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-8-(1-butyn-1-yl)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom at the first position and a butynyl group at the eighth position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the treatment of naphthalene with bromine to form 1-bromonaphthalene . This intermediate can then undergo a coupling reaction with a butynyl halide under palladium-catalyzed conditions to yield the desired product .
Industrial Production Methods
Industrial production of 1-Bromo-8-(1-butyn-1-yl)naphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-8-(1-butyn-1-yl)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Coupling Reactions: The butynyl group can participate in coupling reactions with other alkynes or alkenes to form more complex structures.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Formation of nitriles.
Coupling Reactions: Formation of extended conjugated systems.
Oxidation and Reduction: Formation of ketones, carboxylic acids, or alkanes.
Aplicaciones Científicas De Investigación
1-Bromo-8-(1-butyn-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form conjugated systems.
Mecanismo De Acción
The mechanism of action of 1-Bromo-8-(1-butyn-1-yl)naphthalene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the butynyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures. The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromonaphthalene: Similar structure but lacks the butynyl group.
1-Bromo-2-butyne: Contains a bromine atom and a butynyl group but differs in the position of the butynyl group.
2-Bromonaphthalene: Isomer of 1-Bromonaphthalene with the bromine atom at the second position.
Uniqueness
1-Bromo-8-(1-butyn-1-yl)naphthalene is unique due to the specific positioning of the bromine atom and the butynyl group on the naphthalene ring
Propiedades
Fórmula molecular |
C14H11Br |
|---|---|
Peso molecular |
259.14 g/mol |
Nombre IUPAC |
1-bromo-8-but-1-ynylnaphthalene |
InChI |
InChI=1S/C14H11Br/c1-2-3-6-11-7-4-8-12-9-5-10-13(15)14(11)12/h4-5,7-10H,2H2,1H3 |
Clave InChI |
LYHXPOQSIHBAOT-UHFFFAOYSA-N |
SMILES canónico |
CCC#CC1=CC=CC2=C1C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-](/img/structure/B13934714.png)
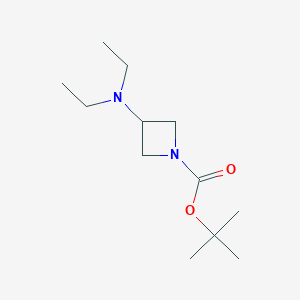
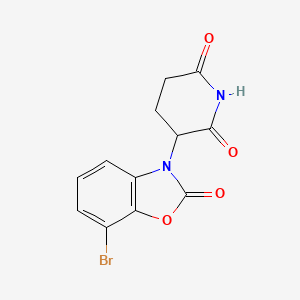
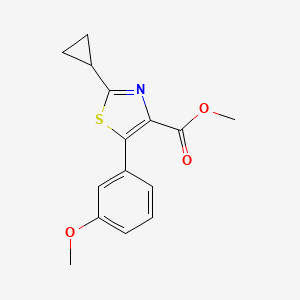
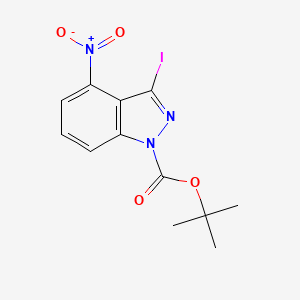
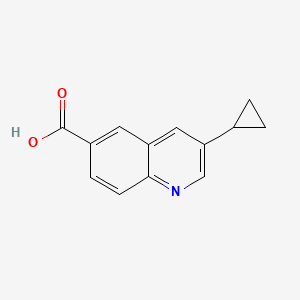
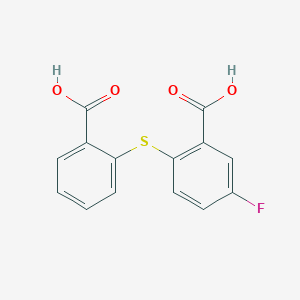
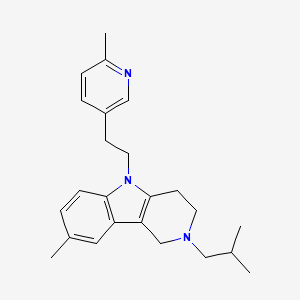
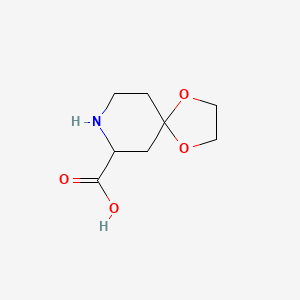
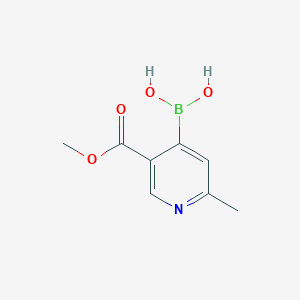
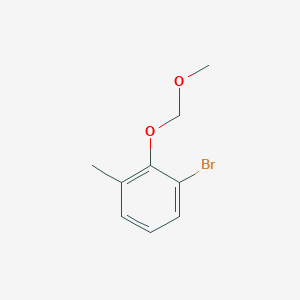
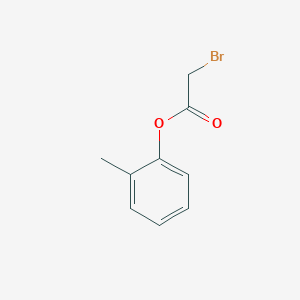
![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)
